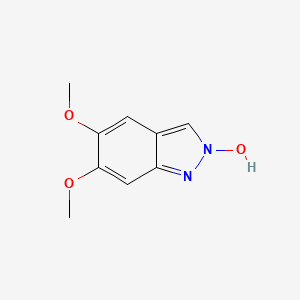

5,6-Dimethoxy-2H-indazol-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58522-62-6 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-hydroxy-5,6-dimethoxyindazole |

InChI |

InChI=1S/C9H10N2O3/c1-13-8-3-6-5-11(12)10-7(6)4-9(8)14-2/h3-5,12H,1-2H3 |

InChI Key |

FNPYZDDWIMSYGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN(N=C2C=C1OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,6 Dimethoxy 2h Indazol 2 Ol and Analogues

Foundational Synthetic Routes to the 2H-Indazole Core

The construction of the 2H-indazole scaffold is a cornerstone of synthesizing a wide array of derivatives. Key strategies involve the cyclization of appropriately substituted aromatic precursors and the subsequent functionalization at the 2-position.

Cyclization Reactions Utilizing Ortho-Substituted Precursors

A prevalent method for forming the 2H-indazole ring system is through the reductive cyclization of ortho-nitro-imino-benzene substrates. This approach, often referred to as the Cadogan reductive cyclization, typically involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by treatment with a reducing agent like tri-n-butylphosphine. This one-pot synthesis is valued for its operational simplicity and efficiency, accommodating a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. The reaction conditions are generally mild, proceeding at temperatures around 80°C in a solvent such as isopropanol, and can produce structurally diverse 2H-indazoles in moderate to excellent yields.

Another significant cyclization strategy is the [3+2] dipolar cycloaddition of arynes with sydnones. This method is notable for its mild reaction conditions and high yields, providing a rapid and efficient route to the 2H-indazole core without contamination from the 1H-indazole isomer. The resulting halogen-substituted 2H-indazoles from this process can be further elaborated into more complex structures through subsequent palladium-catalyzed coupling reactions.

Copper-catalyzed multi-component reactions also offer a versatile entry to the 2H-indazole system. A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I), facilitates the formation of both C-N and N-N bonds, leading to a broad scope of 2H-indazole derivatives with high tolerance for various functional groups.

Strategic Approaches for 2-Substitution in the 2H-Indazole Moiety

Direct N2-alkylation of a pre-formed 1H-indazole is a common strategy to introduce substituents at the 2-position. This can be achieved using various alkylating agents under either acidic or basic conditions, although regioselectivity can be a challenge, often yielding a mixture of N1 and N2 isomers. However, specific reagents and conditions have been developed to favor N2-alkylation. For instance, the use of trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphate has been reported for the efficient and regioselective synthesis of 2-methyl- and 2-ethyl-2H-indazoles, respectively.

Palladium-catalyzed reactions provide a direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles. This approach involves the reaction of 2-bromobenzyl bromides with arylhydrazines, proceeding through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation.

Targeted Synthesis of 5,6-Dimethoxy-2H-indazol-2-ol

The synthesis of the specifically substituted this compound requires careful planning for the introduction of the methoxy (B1213986) groups and the N-hydroxy functionality.

Regioselective Introduction of Methoxy Groups at the 5,6-Positions

The synthesis of the target compound logically starts from a precursor already bearing the desired 5,6-dimethoxy substitution pattern on the benzene (B151609) ring. A key starting material for this purpose is 2-nitro-4,5-dimethoxybenzaldehyde. This intermediate can be synthesized from 3,4-dimethoxybenzaldehyde through a nitration reaction. For example, treatment of 3,4-dimethoxybenzaldehyde with concentrated nitric acid at a controlled temperature can yield the desired 2-nitro-4,5-dimethoxybenzaldehyde.

Formation of the N-Hydroxy Group at the 2-Position

The formation of the 2-hydroxyindazole moiety from an ortho-nitro precursor is a less common transformation compared to the direct formation of 2-substituted indazoles. However, the synthesis of 2-hydroxyindazoles has been reported through the thermal decomposition of corresponding ortho-azido ketones. While not a direct conversion from a nitro group, this indicates that N-oxygenated indazole systems can be accessed.

A potential route to this compound from 2-nitro-4,5-dimethoxybenzaldehyde could involve a controlled reductive cyclization. While strong reducing agents in Cadogan-type reactions typically lead to the fully deoxygenated 2H-indazole, milder or alternative reducing conditions might favor the formation of the N-hydroxy intermediate. The use of nitroreductase enzymes has been shown to convert 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates that spontaneously cyclize to form indazoles, with N-substituted derivatives yielding 2H-indazoles. This biocatalytic approach, which operates under mild, aqueous conditions, could potentially be adapted to favor the formation of the N-hydroxy product.

Design and Synthesis of Structure-Activity Relationship (SAR) Probes and Analogues

To explore the structure-activity relationships of this compound, a series of analogues would be synthesized. The design of these probes would focus on systematically modifying the core structure to understand the impact of different substituents on biological activity.

Key modifications could include:

Variation of the substituents on the benzene ring: The methoxy groups at the 5 and 6 positions could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. Analogues with different substitution patterns (e.g., 4,5-disubstituted or 6,7-disubstituted) could also be synthesized to investigate the importance of the substitution pattern.

Modification of the N-hydroxy group: The hydroxyl group could be converted to an ether or an ester to assess the importance of the hydrogen-bonding capability of this group.

Introduction of substituents at other positions: Small alkyl or aryl groups could be introduced at the 3, 4, or 7 positions of the indazole ring to explore the steric and electronic effects at these positions.

The synthesis of these analogues would follow the general synthetic strategies outlined above, starting from appropriately substituted precursors. For example, to synthesize analogues with different substituents on the benzene ring, the corresponding substituted ortho-nitrobenzaldehydes would be required.

Below is a table summarizing potential analogues and the rationale for their synthesis in an SAR study.

| Analogue | Modification | Rationale for Synthesis |

| 5,6-Difluoro-2H-indazol-2-ol | Replacement of methoxy groups with fluoro groups | To investigate the effect of electron-withdrawing groups on the benzene ring. |

| 5-Methoxy-2H-indazol-2-ol | Removal of the 6-methoxy group | To assess the contribution of each methoxy group to activity. |

| 2-Methoxy-5,6-dimethoxy-2H-indazole | O-methylation of the N-hydroxy group | To determine the importance of the N-hydroxy proton for hydrogen bonding. |

| 3-Methyl-5,6-dimethoxy-2H-indazol-2-ol | Introduction of a methyl group at the 3-position | To probe for potential steric or electronic effects at the C3 position. |

The systematic synthesis and biological evaluation of these and other related analogues would provide valuable insights into the SAR of this class of compounds, guiding the design of more potent and selective molecules.

Strategies for Modifying the 2-Position of the Indazole Scaffold

Modification at the 2-position of the indazole ring is a key strategy for creating diverse libraries of compounds with varied pharmacological profiles. nih.gov The synthesis of 2-substituted-2H-indazoles is of particular interest as this isomeric form is a known pharmacophore. nih.gov

Several methods have been developed for the selective synthesis of 2H-indazoles. One approach involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. nih.govorganic-chemistry.org This method demonstrates good tolerance for a variety of functional groups. Another strategy is the [3 + 2] dipolar cycloaddition of sydnones with arynes, which provides a rapid and efficient route to 2H-indazoles under mild conditions and avoids the formation of 1H-indazole byproducts. nih.govnih.gov

Reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, offers another pathway to substituted 2H-indazoles. organic-chemistry.org Furthermore, organophosphorus-mediated reductive cyclization of substituted benzamidines can be employed to construct 3-amino-2H-indazoles. nih.gov

The Davis-Beirut reaction, which involves the treatment of nitrobenzyl bromide with an amine, provides a metal-free method for synthesizing 2H-indazoles in the presence of a mild base. nih.gov These varied strategies allow for the introduction of a wide range of substituents at the 2-position, enabling the exploration of structure-activity relationships.

Synthesis of Benzo-Ring Substituted Analogues

The functionalization of the benzene ring of the indazole scaffold is another important avenue for generating novel analogues. Substituents on the aromatic ring can be varied to modulate the electronic and steric properties of the molecule, influencing its biological activity.

One common approach involves starting with appropriately substituted benzene derivatives. For instance, the synthesis of 2-aryl-2H-indazoles can be achieved from substituted 2-nitrobenzaldehydes and anilines. nih.gov The reaction scope can be expanded by using various substituted anilines, including those with electron-donating or electron-withdrawing groups, to produce a range of benzo-ring substituted indazoles in good yields. nih.gov

Another strategy involves the modification of an existing indazole core. For example, palladium-catalyzed coupling reactions can be applied to halogenated 2H-indazoles to introduce a variety of substituents onto the benzene ring, thereby creating a structurally diverse library of compounds. nih.gov Structure-activity relationship studies on some indazole-based inhibitors have highlighted the importance of substituents at specific positions on the indazole ring for potency and selectivity. ucsf.edu For instance, modifications at the C6 and C7 positions have been explored to optimize the inhibitory activity of certain kinase inhibitors. ucsf.edunih.gov

Heterocyclic Ring Fusion Strategies for Novel Scaffolds

Fusing additional heterocyclic rings onto the indazole scaffold is a strategy employed to create novel, more complex chemical entities with potentially unique biological properties. These fused systems can explore a larger chemical space and may lead to the discovery of compounds with improved potency or novel mechanisms of action.

One example of this strategy is the single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.gov This method has been applied to the gram-scale synthesis of nigeglanine hydrobromide, demonstrating its utility in preparing complex molecules. nih.gov

The construction of thiazolo-, thiazino-, and thiazepino-2H-indazoles from o-nitrobenzaldehydes or o-nitrobenzyl bromides and S-trityl-protected 1°-aminothioalkanes represents another approach to fused heterocyclic systems. researchgate.net These methods expand the diversity of indazole-based scaffolds available for biological screening. The concept of "scaffold hopping," where one heterocyclic core is replaced by another with similar properties, has also been applied to indazoles, for example, by replacing an indole core with an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org

Combinatorial and Parallel Synthesis Approaches for Library Generation

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. imperial.ac.uk These approaches have been successfully applied to the synthesis of indazole derivatives to accelerate the drug discovery process.

A solution-phase parallel synthesis strategy has been described for creating a library of tri-substituted indazoles. nih.gov This method overcomes regioselectivity issues often encountered in indazole synthesis and allows for the introduction of diversity at three different positions on the indazole scaffold with yields ranging from 50-90%. nih.gov

Another example is the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods. researchgate.netacs.org The key heterocyclization step proceeds via N,N-bond formation to deliver the 2H-indazole scaffold, and automated preparative HPLC was used for purification, enabling the generation of pure compounds on a multi-milligram scale. researchgate.netacs.org These library generation strategies are crucial for exploring the chemical space around the indazole scaffold and identifying new bioactive compounds. nih.gov

| Synthesis Type | Scaffold | Number of Compounds | Key Features |

| Parallel Synthesis | Tri-substituted indazoles | Demonstration Library | Overcomes regioselectivity, introduces diversity at N-1, C-3, and C-5. nih.gov |

| Parallel Synthesis | 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides | 200 | Optimized cyclization, automated purification. researchgate.netacs.org |

Optimization of Synthetic Pathways for Research Scale-Up

The transition from small-scale laboratory synthesis to a larger, research-scale production requires the optimization of synthetic pathways to ensure efficiency, safety, and cost-effectiveness. researchgate.net While many methods for indazole synthesis have been reported, some require harsh conditions or inaccessible starting materials, making them unsuitable for scale-up. researchgate.net

The development of practical and scalable synthetic methods is therefore a critical aspect of chemical research. For example, the synthesis of 2-phenyl-2H-indazole derivatives has been optimized using an ultrasound-assisted one-pot procedure. nih.gov This method, which combines the formation of a Schiff base under neat conditions with a Cadogan's cyclization, has been shown to provide higher yields compared to conventional methods. nih.gov

| Conventional Method Yield (%) | Ultrasound-Assisted Yield (%) |

| 60 | 92 |

| 52 | 62 |

| 52 | 57 |

| 38 | 39 |

| 50 | 71 |

| 6 | 43 |

Table comparing the chemical yields of 2-phenyl-2H-indazole derivatives synthesized by a conventional method versus an ultrasound-assisted one-pot procedure. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a cornerstone of chemical analysis. For 5,6-Dimethoxy-2H-indazol-2-ol, ¹H NMR would reveal the chemical environment of the hydrogen atoms, including those on the aromatic ring, the methoxy (B1213986) groups, and the hydroxyl group. The chemical shifts, signal integrations, and coupling patterns would provide critical information about the connectivity of the molecule.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the two methoxy carbons and the carbons of the indazole ring system. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish direct and long-range correlations between protons and carbons, confirming the precise substitution pattern of the dimethoxy groups and the position of the hydroxyl group on the indazole core.

However, no specific ¹H or ¹³C NMR data for this compound are currently available in the public domain.

Precise Molecular Weight Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₂O₃), HRMS would provide a highly accurate mass measurement, which could be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the atoms.

Currently, there are no published high-resolution mass spectrometry data specifically for this compound.

Vibrational Analysis Using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methoxy groups, the C=N and N-N stretching vibrations of the indazole ring, and the C-O stretching of the methoxy groups. The precise frequencies of these vibrations would provide evidence for the presence of these functional groups within the molecular structure.

No specific IR spectral data for this compound have been reported.

Solid-State Structural Confirmation through X-ray Crystallography

There is no record of a crystal structure determination for this compound in crystallographic databases.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for assessing the purity of a chemical compound and for separating it from isomers and impurities. For this compound, a validated HPLC method would be used to determine its percentage purity. GC-MS could also be employed for purity analysis and to provide further mass spectral data. These techniques are particularly important for distinguishing between different isomers of dimethoxy-indazol-ol that might be formed during its synthesis.

No specific chromatographic methods for the analysis of this compound have been described in the available literature.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5,6-Dimethoxy-2H-indazol-2-ol. These calculations provide a basis for its electronic structure and chemical reactivity.

The indazole ring system can exist in different tautomeric forms, and the position of the hydroxyl group in this compound adds another layer of complexity. Energy minimization calculations are performed to determine the most stable three-dimensional structure of the molecule. This process involves optimizing the geometry to find the lowest energy conformation.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For indazole derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. asianresassoc.org

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity. |

Note: This table contains hypothetical data based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It illustrates the electrostatic potential three-dimensionally, with different colors indicating various charge regions. libretexts.org Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups and the nitrogen atoms of the indazole ring, highlighting them as potential hydrogen bond acceptors. asianresassoc.orgscispace.com

Molecular Docking Studies for Predicted Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site residues of the protein. For this compound, docking studies would be performed against various known biological targets, such as kinases, DNA gyrase, or other enzymes implicated in disease, to predict its potential mechanism of action. asianresassoc.orgnih.gov The results are often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. nih.gov

Table 2: Example Molecular Docking Results for an Indazole Derivative

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| GABA-A Receptor (1EOU) | -6.89 | TYR A:157, THR A:202 | Hydrogen Bond |

| Voltage-gated Sodium Channel (5FDC) | -7.45 | ILE A:235, PHE A:239 | Pi-Alkyl, Pi-Sigma |

Source: Data based on docking studies of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol. asianresassoc.org

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Ligand-based modeling is used when the structures of several active compounds are known, but the structure of the target protein is not. It involves aligning the active molecules and extracting their common chemical features. nih.gov

Structure-based modeling is employed when the 3D structure of the target protein is available. The model is generated by analyzing the key interaction points between the protein and a known ligand within the binding site. nih.gov

For this compound, a pharmacophore model could be developed to screen large chemical databases for other compounds with similar essential features, potentially leading to the discovery of novel and more potent molecules. nih.govnih.gov

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Landscapes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes, stability of the binding pose, and the role of solvent molecules. nih.govnih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and analysis of hydrogen bond persistence throughout the simulation. nih.gov These simulations provide a more realistic and accurate assessment of the binding stability of this compound with its predicted target. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. nih.gov In silico ADME prediction tools are used early in the drug discovery process to evaluate a compound's potential for absorption, distribution, metabolism, and excretion. nih.govnih.gov These predictions are often based on established rules like Lipinski's Rule of Five and Veber's Rule, which correlate physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with oral bioavailability. nih.gov Web-based platforms like SwissADME are commonly used to predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450. nih.gov For this compound, these predictions are vital for identifying potential liabilities and guiding chemical modifications to optimize its drug-like properties.

Table 3: Predicted ADME Properties for a Representative Heterocyclic Compound

| Property | Predicted Value/Status | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule |

| H-bond Donors | < 5 | Compliance with Lipinski's Rule |

| H-bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| GI Absorption | High | Good oral absorption potential |

| BBB Permeant | No | Low potential for central nervous system side effects |

Note: This table shows typical ADME predictions for a drug-like molecule and is for illustrative purposes. nih.govnih.gov

In Vitro and Mechanistic Biological Investigations

Enzyme Inhibition and Activation Studies

Indazole derivatives have been widely investigated for their potential to modulate the activity of various enzymes implicated in disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway and a critical regulator of immune responses. Its overexpression in tumors can lead to an immunosuppressive microenvironment, helping cancer cells evade the immune system. Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. While direct inhibitory data for 5,6-Dimethoxy-2H-indazol-2-ol on IDO1 is not currently published, the broader class of indole-containing compounds has been a major focus of IDO1 inhibitor development.

Kinases play a central role in cellular signaling, and their dysregulation is linked to numerous diseases, including cancer and neurodegenerative disorders.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene, particularly the G2019S mutation, are a common cause of familial and sporadic Parkinson's disease, leading to increased kinase activity. nih.gov This has made LRRK2 a key target for therapeutic intervention. A patent for 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives describes them as LRRK2 inhibitors, suggesting that the 5,6-disubstituted indazole scaffold is a viable pharmacophore for targeting this kinase. nih.gov These compounds were evaluated for their ability to inhibit LRRK2 using a LanthaScreen assay. nih.gov One study identified several indolocarbazole-based compounds as potent inhibitors of LRRK2, with IC50 values in the low nanomolar range. nih.gov For instance, the G2019S selective LRRK2 inhibitor EB-42168 demonstrated an IC50 range of 30 to 64 nM in homozygous G2019S LRRK2 carriers. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is implicated in a variety of pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes. Research has been conducted on 5-substituted-1H-indazole derivatives as GSK3β inhibitors, employing 2D/3D-QSAR and molecular docking studies to optimize their activity. nih.gov Another study on indazole-based GSK-3 inhibitors aimed to mitigate hERG liability, leading to potent inhibitors effective in mood disorder models. nih.gov For example, GSK3β Inhibitor II, an oxadiazole derivative, has an IC50 of 390 nM for GSK3β. nih.gov

Mitogen-activated protein kinase kinase (MEK): The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation and survival, and MEK is a key kinase in this pathway. MEK inhibitors have shown efficacy in the treatment of various cancers. rndsystems.com Numerous MEK inhibitors have been developed, with compounds like Trametinib showing high potency with IC50 values of 0.92 nM and 1.8 nM for MEK1 and MEK2, respectively. selleckchem.comnih.gov However, specific data on the MEK inhibitory activity of this compound is not available.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. nih.govnih.gov Studies on 2-phenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. researchgate.net The development of selective COX-2 inhibitors often involves structural modifications of known non-steroidal anti-inflammatory drugs (NSAIDs). For example, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors, with some compounds showing IC50 values in the sub-micromolar range. nih.gov

Table 1: Representative COX-1 and COX-2 Inhibition Data for Various Compounds (Note: Data for this compound is not available. The following are examples for other compounds.)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 9.4 | 0.08 | 117.5 |

| Compound VIIa | >10 | 0.29 | 67.2 |

| Compound 5l | >100 | 8.2 | >12.1 |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Receptor Ligand Binding and Modulation Assays (e.g., Estrogen Receptors, Serotonin (B10506) Receptors)

Estrogen Receptors: Estrogen receptors (ERα and ERβ) are important targets in the treatment of hormone-dependent cancers and other conditions. Research into "indazole estrogens" has identified nonsteroidal compounds with a phenyl-2H-indazole core as highly selective ligands for ERβ. wikipedia.org Some of these compounds exhibit affinities for ERβ comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. wikipedia.org This suggests the potential for this compound to interact with estrogen receptors, although specific binding affinity data is not published.

Serotonin Receptors: Serotonin (5-HT) receptors are a large family of receptors involved in a wide range of physiological and pathological processes, making them important drug targets. researchgate.net High-throughput screening assays have been developed to identify ligands for various 5-HT receptors, such as the 5-HT2A receptor. nih.govselleckchem.com While many compounds have been identified as 5-HT receptor ligands, with some showing high affinity (e.g., Ketanserin with a Ki of 0.36 nM for the 5-HT2 receptor), there is no specific published data on the binding of this compound to serotonin receptors. nih.govnih.gov

Cellular Antiproliferative Activity in Established Cancer Cell Lines

The potential of indazole derivatives as anticancer agents has been explored in various cancer cell lines. For instance, indanone-based thiazolyl hydrazone derivatives have demonstrated favorable anticancer activity against colorectal cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM. nih.gov While these are not direct analogues, they share a core structural motif. Studies on other heterocyclic compounds have also shown significant antiproliferative effects. nih.govnih.gov However, specific data on the antiproliferative activity of this compound against cancer cell lines is not available in the current literature.

Antimicrobial Efficacy in Pathogen Cell Culture Models

Indazole derivatives have also been investigated for their antimicrobial properties. A study on 2-phenyl-2H-indazole derivatives revealed potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds showing activity at sub-micromolar concentrations. researchgate.net Another study on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols demonstrated in vitro activity against various clinically isolated bacterial and fungal strains. researchgate.net The antimicrobial activity of these compounds was found to be dependent on the nature and position of substituents on the phenyl rings. researchgate.net Despite these promising findings for the broader indazole class, specific minimum inhibitory concentration (MIC) values for this compound against pathogenic microorganisms have not been reported.

Antiprotozoal Activity

A comprehensive review of scientific databases and literature reveals no specific studies investigating the antiprotozoal activity of this compound. Consequently, there is no available data on its efficacy against protozoan parasites.

Antifungal Activity

There is no scientific literature available that specifically documents the antifungal properties of this compound. Research into its potential to inhibit the growth of fungal pathogens has not been reported.

Antibacterial Activity

Investigations into the antibacterial effects of this compound have not been published in the accessible scientific literature. As such, there is no data regarding its activity against bacterial strains.

In Vitro Anti-inflammatory Response Evaluation

Currently, there are no published studies on the in vitro anti-inflammatory response of this compound. Therefore, its potential to modulate inflammatory pathways remains uninvestigated.

Investigation of Molecular Mechanisms in Neurobiological Models

The scientific literature lacks any studies concerning the molecular mechanisms of this compound in neurobiological models. Its effects on neural pathways and cellular processes have not been explored.

Investigation of Herbicidal Activities and Plant Physiological Effects

There is no available research on the herbicidal activities or the effects of this compound on plant physiology. Its potential as a weed control agent or its impact on plant growth and development has not been documented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Determinants for Observed Biological Activities

The 2H-indazole ring system is a recognized pharmacophore, a privileged scaffold in drug discovery, known to interact with a variety of biological targets. nih.govresearchgate.net The arrangement of nitrogen atoms in the pyrazole (B372694) ring fused to the benzene (B151609) ring creates a unique electronic and steric environment that facilitates interactions with enzymes and receptors. The N-hydroxyl group (-OH) on the indazole ring is a significant feature, potentially acting as a hydrogen bond donor and acceptor, which could be critical for binding to biological macromolecules. Furthermore, this hydroxyl group could influence the compound's metabolic stability and pharmacokinetic profile.

Impact of Substitution Patterns on the Indazole Ring System

The nature, position, and number of substituents on the indazole ring are critical in modulating the biological activity of this class of compounds. nih.govmdpi.com Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire ring system, thereby influencing its reactivity and interaction with biological targets. For instance, studies on other indazole derivatives have shown that substitutions at various positions can significantly impact their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.net The specific 5,6-disubstitution pattern in the target molecule places the methoxy (B1213986) groups on the benzene portion of the indazole core, which can influence its lipophilicity and electronic properties.

The following table illustrates how different substitution patterns on the indazole ring have been observed to affect biological activity in various studies, providing a framework for predicting the potential impact of the 5,6-dimethoxy substitution.

| Substitution Position(s) | Type of Substituent | Observed Impact on Biological Activity (in related Indazoles) | Relevant Compound Classes |

| 3 | Carbohydrazide moiety | Crucial for potent IDO1 inhibitory activity. mdpi.com | 3-substituted 1H-indazoles |

| 4 and 6 | Methyl groups | Important for EZH1 and EZH2 inhibition. mdpi.com | Pyridone-substituted indazoles |

| 2 and 3 | Various aryl and sulfonyl groups | Defines antimicrobial activity. nih.gov | 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles |

| 2 | Phenyl group with electron-withdrawing substituents | Favors antiprotozoal activity. researchgate.net | 2-phenyl-2H-indazole derivatives |

Influence of Dimethoxy Moiety on Biological Profile and Molecular Interactions

The two methoxy groups (-OCH3) at the 5- and 6-positions of the indazole ring are expected to significantly influence the molecule's properties. Methoxy groups are electron-donating through resonance and can increase the electron density of the aromatic ring. This electronic modification can enhance or alter the binding affinity for specific biological targets.

Correlation between Physicochemical Parameters and Biological Response

The biological response of a compound is often correlated with its physicochemical properties, such as lipophilicity (logP), electronic distribution, and molecular size. For 5,6-Dimethoxy-2H-indazol-2-ol, these parameters would be influenced by the interplay of the indazole core and the dimethoxy substituents.

A hypothetical analysis suggests:

Lipophilicity (logP): The presence of the dimethoxy groups would likely result in a moderate logP value. This is a critical parameter for oral bioavailability, as it affects absorption and distribution.

Electronic Effects: The electron-donating nature of the methoxy groups would increase the electron density on the benzene part of the indazole ring, potentially influencing its interaction with electron-deficient sites on a biological target.

Hydrogen Bonding Capacity: The N-hydroxyl group and the oxygen atoms of the methoxy groups provide sites for hydrogen bonding, which can be crucial for target recognition and binding affinity.

The following table outlines the expected influence of key physicochemical parameters on the biological profile of this compound.

| Physicochemical Parameter | Structural Contributor(s) | Anticipated Influence on Biological Response |

| Lipophilicity (logP) | Indazole core, Dimethoxy groups | Affects membrane permeability, absorption, and distribution. |

| pKa | N-hydroxyl group | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |

| Hydrogen Bonding | N-hydroxyl group, Methoxy oxygens | Key for specific interactions with biological targets. |

| Molecular Weight | Entire molecule | A factor in "drug-likeness" and diffusion rates. |

| Polar Surface Area | N-hydroxyl group, Methoxy groups, Indazole nitrogens | Influences membrane transport and solubility. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the indazole class of compounds, QSAR studies have been employed to identify key molecular descriptors that govern their activity. nih.gov

While no specific QSAR models for this compound are available, a hypothetical QSAR study for a series of related indazol-2-ol derivatives would likely involve the following steps:

Data Set Generation: Synthesis and biological testing of a series of 5,6-disubstituted-2H-indazol-2-ol derivatives with varying substituents to obtain a range of activity data.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound, including electronic, steric, topological, and lipophilic parameters.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation correlating the descriptors with biological activity.

Model Validation: Rigorous validation of the model using internal and external validation techniques to ensure its predictive power.

Such a model could reveal the quantitative impact of the dimethoxy groups and other substituents on the biological activity of this class of compounds, guiding the design of more potent and selective analogs.

Future Research Directions and Translational Potential in Chemical Biology

Rational Design of Highly Selective and Potent 5,6-Dimethoxy-2H-indazol-2-ol Analogues

The foundation of translating a bioactive compound into a therapeutic candidate lies in optimizing its structure to enhance potency and selectivity. Rational design, guided by structure-activity relationship (SAR) studies, is a cornerstone of this process. For this compound, future research would involve the systematic modification of its core structure. Key strategies would include altering the substituents on the benzene (B151609) ring and modifying the N-hydroxyl group to explore interactions with potential biological targets.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can simulate how analogues bind to target proteins, thereby prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. For instance, designing derivatives that target specific enzyme families, such as kinases, which are often modulated by indazole-containing compounds, would be a primary goal. nih.gov

| Modification Strategy | Rationale | Potential Analogue Example |

| Alkylation/Arylation of N-hydroxyl | To probe binding pocket hydrophobicity and potentially improve metabolic stability. | 5,6-Dimethoxy-2-propoxy-2H-indazole |

| Substitution at C3-position | To introduce new interaction points and modulate electronic properties. | 3-Amino-5,6-dimethoxy-2H-indazol-2-ol |

| Bioisosteric replacement of methoxy (B1213986) groups | To improve properties like solubility or target affinity while maintaining key interactions. | 5,6-Difluoro-2H-indazol-2-ol |

| Introduction of solubilizing groups | To enhance bioavailability for in vivo studies. | 2-(5,6-dimethoxy-2-hydroxy-2H-indazol-3-yl)acetic acid |

Identification of Novel Biological Targets through Phenotypic Screening and Target Deconvolution

Phenotypic screening, which assesses a compound's effect on cell behavior or morphology without a preconceived target, offers a powerful method for uncovering novel mechanisms of action. nih.govnih.gov If this compound or its analogues demonstrate interesting effects in such screens (e.g., anti-proliferative or anti-inflammatory activity), the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov

Modern, unbiased, and derivatization-free methods are particularly suited for this task. Techniques like thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) measure changes in protein thermal stability upon ligand binding across the entire proteome. nih.gov Other methods include Stability of Proteins from Rates of Oxidation (SPROX), which monitors changes in protein stability under oxidative conditions. nih.gov These approaches can pinpoint direct binding partners in a physiologically relevant context, such as within intact cells or cell lysates. nih.gov

Development of this compound Derivatives as Chemical Biology Probes

A well-characterized bioactive molecule can be transformed into a chemical probe to study biological pathways. This involves chemically modifying the this compound scaffold to incorporate reporter tags without disrupting its biological activity.

Types of Chemical Probes:

Affinity-based probes: These derivatives include a reactive group or a tag like biotin, allowing for the isolation of binding partners from a cell lysate for identification by mass spectrometry.

Fluorescent probes: Attaching a fluorophore to the molecule enables the visualization of its subcellular localization and interaction with targets in living cells using advanced microscopy techniques.

The development of such probes from the this compound core would be invaluable for validating its targets and dissecting the biological consequences of target engagement. nih.gov

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules with desired properties. nih.govnih.gov These computational approaches can be applied to the this compound scaffold for de novo design, where algorithms generate entirely new molecular structures based on a set of learned rules and optimization objectives. nih.govnih.gov

Deep reinforcement learning, which combines deep neural networks with reinforcement learning, is a particularly powerful technique. nih.govnih.gov A model can be trained on vast chemical libraries and then tasked with generating novel indazole derivatives that are optimized for multiple parameters simultaneously, such as high target affinity, low predicted toxicity, and synthetic accessibility. Human-in-the-loop (HITL) machine learning can further refine this process by integrating expert chemical knowledge directly into the design cycle. aalto.fichemrxiv.org

| AI/ML Method | Application to Indazole Derivatives | Potential Outcome |

| Generative Adversarial Networks (GANs) | Training on known bioactive indazoles to generate novel, diverse, and valid chemical structures. | A library of novel indazole scaffolds with potentially unique biological activities. |

| Recurrent Neural Networks (RNNs) | Generating SMILES strings for new molecules based on the this compound framework. | Synthetically accessible analogues optimized for specific properties. |

| Deep Reinforcement Learning | Optimizing generated molecules against a scoring function that includes target binding, selectivity, and drug-like properties. | Highly potent and selective lead candidates designed in silico. |

| Predictive Modeling (QSPR) | Predicting absorption, distribution, metabolism, and excretion (ADME) properties of virtual analogues. | Prioritization of compounds with favorable pharmacokinetic profiles for synthesis. |

Exploration of Multi-Targeting Strategies for Complex Biological Pathways

The traditional "one drug, one target" paradigm is often insufficient for treating complex diseases like cancer or neurodegenerative disorders, which arise from dysregulation across multiple pathways. A growing trend is the design of single molecules that can modulate several targets simultaneously. nih.gov Given that many indazole derivatives are known to inhibit multiple protein kinases, nih.gov future research could focus on designing this compound analogues as multi-target agents.

This strategy involves identifying key nodes within a disease-relevant network and computationally designing a single molecule that engages these nodes. For example, an analogue could be optimized to inhibit both a key pro-inflammatory cytokine receptor and a downstream signaling kinase, offering a more comprehensive therapeutic effect than a highly selective inhibitor of either target alone.

Advanced Mechanistic Studies using Proteomics, Genomics, and Metabolomics Approaches

To fully understand the biological impact of this compound, its effects must be studied at a systems level. Advanced 'omics' technologies provide a global snapshot of cellular changes following compound treatment. rsc.org

Proteomics: Beyond initial target identification, quantitative proteomics can reveal downstream changes in protein expression and post-translational modifications, mapping out the signaling pathways affected by the compound.

Genomics/Transcriptomics: RNA-sequencing can identify changes in gene expression, highlighting the cellular processes and genetic programs that are modulated by the compound's activity.

Metabolomics: This approach analyzes changes in small-molecule metabolites, providing insight into how the compound alters cellular metabolism and bioenergetics.

Integrating data from these different 'omics' layers would provide a comprehensive mechanistic understanding of how this compound exerts its biological effects, facilitating its development as a therapeutic agent or a research tool.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.